molecular formula C6H14N2O B052135 (2R)-2-(Dimethylamino)-N-methylpropanamide CAS No. 116882-83-8

(2R)-2-(Dimethylamino)-N-methylpropanamide

Cat. No. B052135
CAS RN: 116882-83-8
M. Wt: 130.19 g/mol
InChI Key: RGBPJHSWUVULDH-RXMQYKEDSA-N
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Description

(2R)-2-(Dimethylamino)-N-methylpropanamide, also known as DMAM or N,N-Dimethyl-2-(2-methylpropyl)propanamide, is a chemical compound that belongs to the class of tertiary amides. It has a chemical formula of C8H18N2O and a molecular weight of 158.25 g/mol. DMAM is a colorless liquid that is soluble in water and organic solvents. It has found applications in various fields, including scientific research, pharmaceuticals, and agrochemicals.

Scientific Research Applications

(2R)-2-(Dimethylamino)-N-methylpropanamide has been widely used in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. (2R)-2-(Dimethylamino)-N-methylpropanamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of (2R)-2-(Dimethylamino)-N-methylpropanamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. (2R)-2-(Dimethylamino)-N-methylpropanamide has also been found to inhibit the activity of enzymes such as acetylcholinesterase and cyclooxygenase, which are involved in the regulation of neurotransmitter levels and inflammation, respectively.
Biochemical and physiological effects
(2R)-2-(Dimethylamino)-N-methylpropanamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to increase the levels of GABA and decrease the levels of glutamate in the brain, which may contribute to its anticonvulsant and analgesic activities. (2R)-2-(Dimethylamino)-N-methylpropanamide has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for learning and memory. Additionally, (2R)-2-(Dimethylamino)-N-methylpropanamide has been found to exhibit anti-inflammatory activity by inhibiting the activity of cyclooxygenase, an enzyme involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

(2R)-2-(Dimethylamino)-N-methylpropanamide has several advantages as a research tool. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and can be stored for extended periods. However, (2R)-2-(Dimethylamino)-N-methylpropanamide has some limitations as well. It is a toxic substance and requires careful handling. It is also relatively expensive compared to other research chemicals.

Future Directions

There are several future directions for research on (2R)-2-(Dimethylamino)-N-methylpropanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. (2R)-2-(Dimethylamino)-N-methylpropanamide has been found to exhibit neuroprotective effects in animal models of Alzheimer's and Parkinson's. Further research is needed to determine the efficacy and safety of (2R)-2-(Dimethylamino)-N-methylpropanamide in humans. Another area of interest is its potential use as a tool for studying the role of neurotransmitters in the brain. (2R)-2-(Dimethylamino)-N-methylpropanamide has been found to modulate the activity of GABA and glutamate, which are important neurotransmitters involved in a range of physiological processes. Further research is needed to elucidate the mechanisms underlying these effects. Additionally, (2R)-2-(Dimethylamino)-N-methylpropanamide has potential applications in the field of agrochemicals, as it has been found to exhibit insecticidal activity against several insect species. Further research is needed to determine the efficacy and safety of (2R)-2-(Dimethylamino)-N-methylpropanamide as an insecticide.
Conclusion
In conclusion, (2R)-2-(Dimethylamino)-N-methylpropanamide is a chemical compound that has found applications in various fields, including scientific research, pharmaceuticals, and agrochemicals. It exhibits anticonvulsant, analgesic, and anti-inflammatory activities and has potential applications in the treatment of neurodegenerative diseases. (2R)-2-(Dimethylamino)-N-methylpropanamide has several advantages as a research tool, but also has some limitations. Further research is needed to fully understand the mechanisms underlying its effects and to determine its potential applications in various fields.

Synthesis Methods

(2R)-2-(Dimethylamino)-N-methylpropanamide can be synthesized using different methods, including the reaction of N,N-dimethylpropylamine with methyl isobutyryl chloride in the presence of a base such as triethylamine. Another method involves the reaction of N,N-dimethylpropylamine with methyl isobutyryl chloride followed by reduction with lithium aluminum hydride. The yield of (2R)-2-(Dimethylamino)-N-methylpropanamide in these methods ranges from 60 to 80%.

properties

CAS RN

116882-83-8

Product Name

(2R)-2-(Dimethylamino)-N-methylpropanamide

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

(2R)-2-(dimethylamino)-N-methylpropanamide

InChI

InChI=1S/C6H14N2O/c1-5(8(3)4)6(9)7-2/h5H,1-4H3,(H,7,9)/t5-/m1/s1

InChI Key

RGBPJHSWUVULDH-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C(=O)NC)N(C)C

SMILES

CC(C(=O)NC)N(C)C

Canonical SMILES

CC(C(=O)NC)N(C)C

synonyms

Propanamide, 2-(dimethylamino)-N-methyl-, (R)- (9CI)

Origin of Product

United States

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